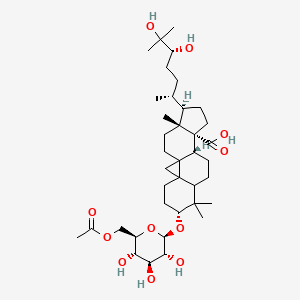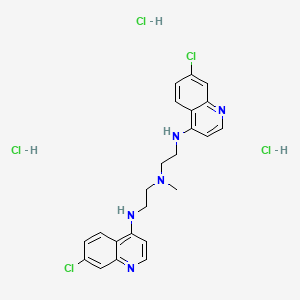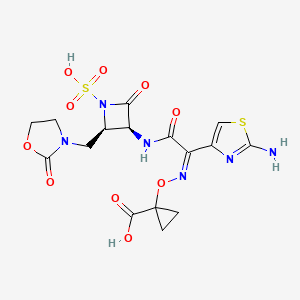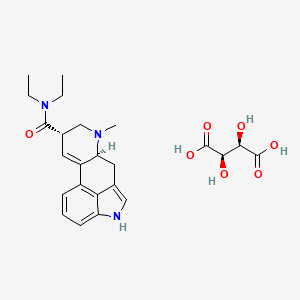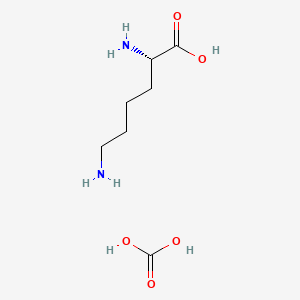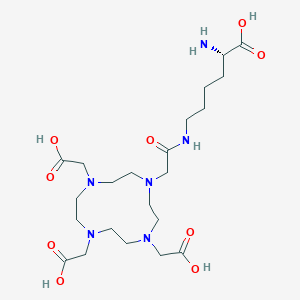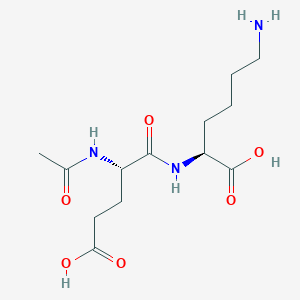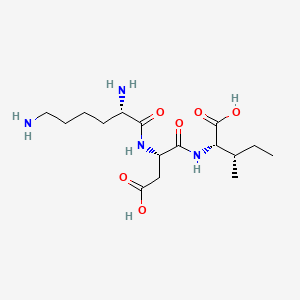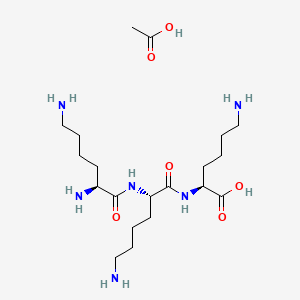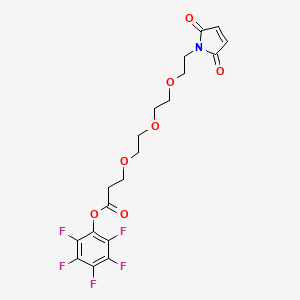
Mal-PEG3-PFP
Vue d'ensemble
Description
Mal-PEG3-PFP, also known as Maleimide-PEG3-Pentafluorophenyl ester, is a compound that serves as a polyethylene glycol (PEG)-based linker. It contains maleimide and pentafluorophenyl (PFP) moieties, which are reactive groups used in bioconjugation and drug development. The maleimide group reacts with thiol groups to form stable thioether bonds, while the PFP ester reacts with amines to form amide bonds .
Applications De Recherche Scientifique
Mal-PEG3-PFP has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and peptides, to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mécanisme D'action
Target of Action
Mal-PEG3-PFP is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain sulfhydryl groups . These proteins play a crucial role in various biological processes, including cell signaling, metabolism, and immune response.
Mode of Action
The compound contains maleimide and pentafluorophenyl (PFP) moieties . Maleimides are thiol-reactive and react specifically with sulfhydryl groups to form stable thioether linkages . On the other hand, PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis . This dual reactivity allows the compound to interact with its targets and induce changes in their structure and function.
Biochemical Pathways
The compound affects the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The presence of the hydrophilic peg linker is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
Result of Action
The primary result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein.
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the reactivity of maleimides with sulfhydryl groups is pH-dependent, with optimal reactivity observed between pH 6.5 and 7.5 . Therefore, changes in pH can affect the compound’s efficacy. Additionally, the stability of the compound can be influenced by factors such as temperature and the presence of other reactive species in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mal-PEG3-PFP is synthesized through a series of chemical reactions involving the attachment of maleimide and PFP groups to a PEG chain. The synthesis typically involves:
Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent, such as N-hydroxysuccinimide (NHS) or PFP.
Attachment of Maleimide: The activated PEG is then reacted with maleimide to form the maleimide-PEG intermediate.
Formation of this compound: Finally, the maleimide-PEG intermediate is reacted with PFP to form this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG3-PFP undergoes several types of chemical reactions:
Substitution Reactions: The PFP ester group reacts with amines to form amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds
Common Reagents and Conditions
Reagents: Common reagents include amines, thiols, and solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Conditions: Reactions typically occur at a pH between 6.5 and 7.5 for maleimide-thiol reactions and under mild conditions for PFP-amine reactions
Major Products
Thioether Bonds: Formed from the reaction of maleimide with thiols.
Amide Bonds: Formed from the reaction of PFP ester with amines
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG-NHS Ester: Contains an NHS ester group instead of PFP, used for similar bioconjugation purposes.
Mal-PEG-Alkyne: Contains an alkyne group, used in click chemistry for bioconjugation.
Mal-PEG-Acid: Contains a carboxylic acid group, used for coupling reactions
Uniqueness
Mal-PEG3-PFP is unique due to its combination of maleimide and PFP ester groups, which provide dual reactivity towards thiols and amines. This dual functionality makes it highly versatile for various bioconjugation and drug development applications .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5NO7/c20-14-15(21)17(23)19(18(24)16(14)22)32-13(28)3-5-29-7-9-31-10-8-30-6-4-25-11(26)1-2-12(25)27/h1-2H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHCDRJWHPEQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104653 | |
| Record name | Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807534-78-6 | |
| Record name | Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




